molecular formula C7H6N2O4 B184353 6-Methyl-5-nitropicolinic acid CAS No. 24194-98-7

6-Methyl-5-nitropicolinic acid

Cat. No.: B184353
CAS No.: 24194-98-7
M. Wt: 182.13 g/mol
InChI Key: MLRMGVGPJDXMLC-UHFFFAOYSA-N
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Description

6-Methyl-5-nitropicolinic acid is a chemical compound with the molecular formula C7H6N2O4 . It is a derivative of picolinic acid, which is a pyridinecarboxylic acid .

Scientific Research Applications

Analytical Methods and Antioxidant Activity Measurement

Research on analytical methods for determining antioxidant activity highlights the importance of understanding chemical reactions and interactions for compounds with potential antioxidant properties. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests are critical for assessing the antioxidant capacity of complex samples, which could be applicable in evaluating the antioxidant potential of specific compounds like 6-Methyl-5-nitropicolinic acid if relevant (Munteanu & Apetrei, 2021).

Pharmacological Activities of Related Compounds

A review of fusaric acid (5-butylpicolinic acid), a mycotoxin produced by Fusarium species, underscores the broad spectrum of pharmacological activities that structurally similar picolinic acids can possess, affecting the nervous, cardiovascular, and immune systems. This suggests that compounds within the same chemical family can have diverse and significant biological effects, warranting further investigation into their potential applications (Wang & Ng, 1999).

Environmental and Wastewater Management

Research into improving wastewater management using free nitrous acid (FNA) illustrates the potential environmental applications of chemical compounds in controlling microorganism growth and enhancing wastewater treatment processes. Such insights could guide the exploration of this compound's utility in similar environmental applications, depending on its properties and effects on microorganisms (Duan et al., 2019).

Electrochemistry and Battery Technology

Investigations into the interactions between cathode materials and electrolyte solutions in lithium-ion batteries highlight the role of specific chemical compounds in influencing battery performance and stability. Understanding the surface chemistry and reactivity of compounds like this compound could contribute to advancements in energy storage technologies (Aurbach et al., 2007).

Properties

IUPAC Name

6-methyl-5-nitropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c1-4-6(9(12)13)3-2-5(8-4)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRMGVGPJDXMLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428680
Record name 6-Methyl-5-nitropicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24194-98-7
Record name 6-Methyl-5-nitropicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-3-nitropyridine-6-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 6-methyl-5-nitropicolinonitrile (31B, 500 mg, 3.1 mmol) in 2-propanol (1 mL) and water (5 mL) was added potassium tert-butoxide (687 mg, 6.13 mmol). The mixture was stirred at 100° C. overnight, when LCMS indicated that the reaction was complete. The mixture diluted with water, and then extracted with DCM (10 mL×3). The aqueous phase was acidified with 1N HCl solution, and extracted with DCM. The organic layer was dried and concentrated to give the crude product which was used to the next step without further purification. LC-MS: m/z 181 (M−H)+
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
687 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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